Cas no 2228910-83-4 (N-methyl-1-(4-methyl-3-nitrophenyl)cyclopropan-1-amine)

N-Methyl-1-(4-methyl-3-nitrophenyl)cyclopropan-1-amine is a cyclopropylamine derivative featuring a nitrophenyl substituent, offering unique structural and electronic properties for synthetic and pharmaceutical applications. Its rigid cyclopropane ring enhances conformational stability, while the nitro and methyl groups on the phenyl ring provide tunable reactivity for further functionalization. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules or agrochemicals. The electron-withdrawing nitro group facilitates selective transformations, making it valuable for constructing complex scaffolds. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. Suitable for use under controlled conditions, it requires proper handling due to its reactive functional groups.
N-methyl-1-(4-methyl-3-nitrophenyl)cyclopropan-1-amine structure
2228910-83-4 structure
商品名:N-methyl-1-(4-methyl-3-nitrophenyl)cyclopropan-1-amine
CAS番号:2228910-83-4
MF:C11H14N2O2
メガワット:206.241062641144
CID:6173997
PubChem ID:165755226

N-methyl-1-(4-methyl-3-nitrophenyl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • N-methyl-1-(4-methyl-3-nitrophenyl)cyclopropan-1-amine
    • 2228910-83-4
    • EN300-1832219
    • インチ: 1S/C11H14N2O2/c1-8-3-4-9(7-10(8)13(14)15)11(12-2)5-6-11/h3-4,7,12H,5-6H2,1-2H3
    • InChIKey: VVAHRGSMLQXWRK-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1=C(C)C=CC(=C1)C1(CC1)NC)=O

計算された属性

  • せいみつぶんしりょう: 206.105527694g/mol
  • どういたいしつりょう: 206.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 258
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

N-methyl-1-(4-methyl-3-nitrophenyl)cyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1832219-10.0g
N-methyl-1-(4-methyl-3-nitrophenyl)cyclopropan-1-amine
2228910-83-4
10g
$4421.0 2023-06-01
Enamine
EN300-1832219-2.5g
N-methyl-1-(4-methyl-3-nitrophenyl)cyclopropan-1-amine
2228910-83-4
2.5g
$2014.0 2023-09-19
Enamine
EN300-1832219-0.25g
N-methyl-1-(4-methyl-3-nitrophenyl)cyclopropan-1-amine
2228910-83-4
0.25g
$946.0 2023-09-19
Enamine
EN300-1832219-0.5g
N-methyl-1-(4-methyl-3-nitrophenyl)cyclopropan-1-amine
2228910-83-4
0.5g
$987.0 2023-09-19
Enamine
EN300-1832219-5.0g
N-methyl-1-(4-methyl-3-nitrophenyl)cyclopropan-1-amine
2228910-83-4
5g
$2981.0 2023-06-01
Enamine
EN300-1832219-5g
N-methyl-1-(4-methyl-3-nitrophenyl)cyclopropan-1-amine
2228910-83-4
5g
$2981.0 2023-09-19
Enamine
EN300-1832219-1g
N-methyl-1-(4-methyl-3-nitrophenyl)cyclopropan-1-amine
2228910-83-4
1g
$1029.0 2023-09-19
Enamine
EN300-1832219-1.0g
N-methyl-1-(4-methyl-3-nitrophenyl)cyclopropan-1-amine
2228910-83-4
1g
$1029.0 2023-06-01
Enamine
EN300-1832219-0.05g
N-methyl-1-(4-methyl-3-nitrophenyl)cyclopropan-1-amine
2228910-83-4
0.05g
$864.0 2023-09-19
Enamine
EN300-1832219-0.1g
N-methyl-1-(4-methyl-3-nitrophenyl)cyclopropan-1-amine
2228910-83-4
0.1g
$904.0 2023-09-19

N-methyl-1-(4-methyl-3-nitrophenyl)cyclopropan-1-amine 関連文献

N-methyl-1-(4-methyl-3-nitrophenyl)cyclopropan-1-amineに関する追加情報

N-Methyl-1-(4-Methyl-3-Nitrophenyl)Cyclopropan-1-Amine: A Comprehensive Overview

N-Methyl-1-(4-Methyl-3-Nitrophenyl)Cyclopropan-1-Amine, also known by its CAS number 2228910-83-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of cyclopropane derivatives, which are known for their unique structural properties and potential applications in drug design. The molecule features a cyclopropane ring attached to an amine group and a substituted phenyl ring, making it a versatile structure for various chemical modifications and functionalizations.

The cyclopropane core of this compound is a three-membered ring, which introduces significant ring strain due to its bond angles being far from the ideal tetrahedral angle. This strain can be harnessed in chemical reactions to induce reactivity, making cyclopropane derivatives valuable intermediates in organic synthesis. The amine group attached to the cyclopropane ring further enhances the compound's reactivity and ability to participate in various chemical transformations, such as nucleophilic substitutions or additions.

The phenyl ring in N-Methyl-1-(4-Methyl-3-Nitrophenyl)Cyclopropan-1-Amine is substituted with both a methyl group and a nitro group. The methyl substituent provides steric bulk, while the nitro group introduces electron-withdrawing effects. These substituents influence the electronic properties of the aromatic ring, potentially affecting the compound's interaction with other molecules or biological systems. Such substitution patterns are often exploited in medicinal chemistry to optimize drug candidates for specific therapeutic targets.

Recent studies have highlighted the potential of N-Methyl-1-(4-Methyl-3-Nitrophenyl)Cyclopropan-1-Amine in drug discovery efforts. Researchers have explored its role as a building block for constructing bioactive molecules with potential applications in treating diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, its ability to act as a scaffold for incorporating functional groups has been leveraged to develop compounds with anti-inflammatory properties.

In addition to its pharmacological applications, this compound has also been studied for its role in materials science. The unique electronic properties of the cyclopropane ring and the substituted phenyl group make it a candidate for use in organic electronics or as a component in advanced materials with tailored electronic characteristics.

From a synthetic perspective, N-Methyl-1-(4-Methyl-3-Nitrophenyl)Cyclopropan-1-Amine can be prepared through various routes, including cycloaddition reactions or transition-metal-catalyzed coupling reactions. These methods allow chemists to efficiently construct the molecule while maintaining control over its stereochemistry and purity.

Furthermore, computational studies have provided insights into the molecular interactions of this compound. Quantum mechanical calculations have revealed that the cyclopropane ring's strained geometry facilitates specific types of molecular recognition, which could be advantageous in designing ligands for protein targets or catalysts for asymmetric synthesis.

In summary, N-Methyl-1-(4-Methyl-3-Nitrophenyl)Cyclopropan-1-Amine is a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure enables it to serve as both a reactive intermediate and a functional building block in various chemical processes. As research continues to uncover its potential, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.

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